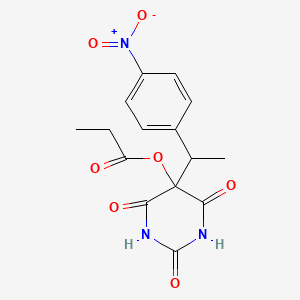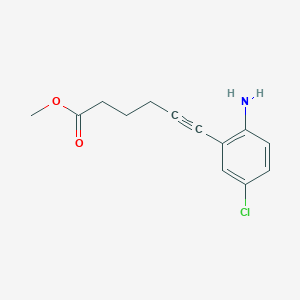
Methyl 6-(2-amino-5-chlorophenyl)hex-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester is a chemical compound with a complex structure that includes an amino group, a chlorine atom, and a hexynoic acid methyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino-Chlorophenyl Intermediate: This step involves the introduction of an amino group and a chlorine atom onto a benzene ring. This can be achieved through nitration, reduction, and chlorination reactions.
Alkyne Addition: The next step involves the addition of an alkyne group to the intermediate compound. This can be done using a Sonogashira coupling reaction, which typically requires a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-chlorobenzophenone: A related compound with similar structural features but different functional groups.
5-hexynoic acid: Shares the hexynoic acid moiety but lacks the amino and chlorophenyl groups.
Uniqueness
6-(2-amino-5-chlorophenyl)-5-hexynoic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14ClNO2 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
methyl 6-(2-amino-5-chlorophenyl)hex-5-ynoate |
InChI |
InChI=1S/C13H14ClNO2/c1-17-13(16)6-4-2-3-5-10-9-11(14)7-8-12(10)15/h7-9H,2,4,6,15H2,1H3 |
Clave InChI |
GODKUOMNPHXKGY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC#CC1=C(C=CC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)

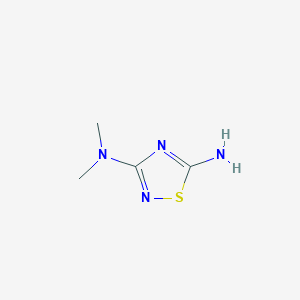
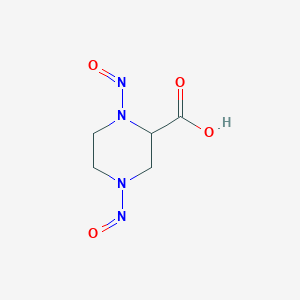
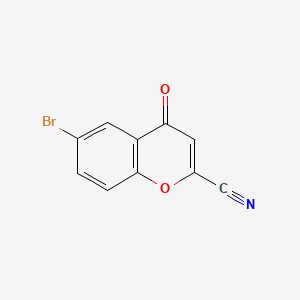
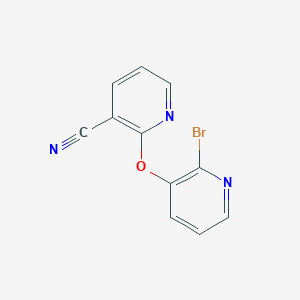

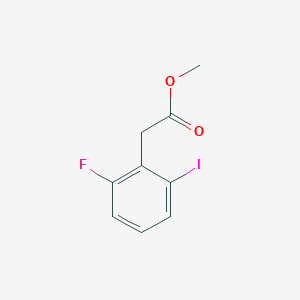
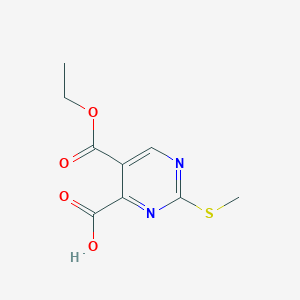
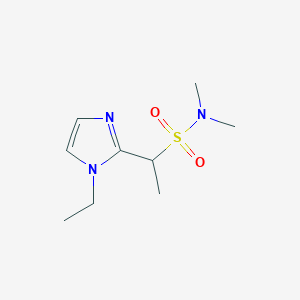
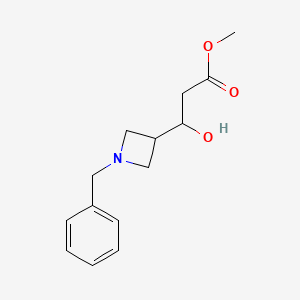
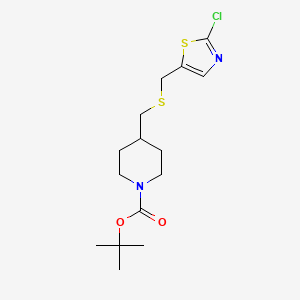
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
